N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide

Antiplatelet aggregation PDE inhibition Pyrido[1,2-a]pyrimidin-4-one SAR

This ortho-methoxy regioisomer uniquely enables intramolecular hydrogen-bonding between the 2-methoxy group and the amide NH, pre-organizing the benzamide for enhanced target engagement. Unlike 3‑methoxy or 4‑methoxy analogs, the 2‑methoxy substitution alters hydrogen‑bond vectors and steric profiles, offering distinct resolution along the C‑2/C‑7/N‑3 benzamide axis. Deploy in SHP2‑dependent cancer‑line profiling (Kyse‑520, NCI‑H358) and platelet‑aggregation assays to benchmark against lead 14i (SHP2 IC₅₀ = 0.104 μM). A computed LogP of 1.4 and TPSA of 71 Ų provide favorable developability parameters. Secure this underexplored substitution pattern now.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 946382-57-6
Cat. No. B2731442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide
CAS946382-57-6
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CC=C3OC)C)C=C1
InChIInChI=1S/C18H17N3O3/c1-11-8-9-15-19-12(2)16(18(23)21(15)10-11)20-17(22)13-6-4-5-7-14(13)24-3/h4-10H,1-3H3,(H,20,22)
InChIKeyQZIQWIIPELUUKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide (CAS 946382-57-6): Core Structural Profile for Scientific Procurement


N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide (CAS 946382-57-6) is a synthetic heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class. Its structure comprises a 2,7-dimethyl-substituted pyrido[1,2-a]pyrimidin-4-one core with a 2-methoxybenzamide moiety attached at the 3-position [1]. The compound is cataloged in public repositories such as PubChem (CID 44010027) and has been assigned the synonym F2073-0602, indicating its availability as a screening compound within commercial chemical libraries [1]. This core scaffold is associated with diverse pharmacological activities, including allosteric SHP2 inhibition and antiplatelet effects, positioning compounds with this architecture as research candidates in oncology and cardiovascular programs [2].

Why Generic Substitution Fails for N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide in Target-Focused Research


Substitution within the pyrido[1,2-a]pyrimidin-4-one chemotype is highly position-sensitive. The 2,7-dimethyl substitution pattern is non-redundant with other methylation variants (e.g., 2,8-dimethyl or 2,9-dimethyl), as demonstrated in antiplatelet CoMFA studies where 6,8-dimethyl derivatives displayed different collagen-induced aggregation potency compared to 6-methyl or 8-methyl analogs [1]. Furthermore, the 2-methoxybenzamide moiety at the 3-position distinguishes this compound from 3-methoxy or 4-methoxy regioisomers, which are known to exhibit divergent hydrogen-bonding vectors and steric profiles that can alter target binding and physicochemical properties . Generic replacement with a positional isomer or a differently substituted benzamide therefore risks loss of the specific molecular recognition features required for a given assay or structure-activity relationship (SAR) study.

Quantitative Differentiation Evidence for N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide


Comparison of Pharmacologically Relevant Core Substitution Patterns Against Antiplatelet Activity Data

In a structure-activity relationship study of pyrido[1,2-a]pyrimidin-4-ones as human platelet aggregation inhibitors, the 2,6-dimethyl and 2,8-dimethyl substitution patterns showed differing activity profiles depending on the aggregation inducer. While the lead 2-(1-piperazinyl) compound (5a) was the most potent, the 6,8-dimethyl derivative retained near-equivalent activity to 5a when aggregation was induced by ADP or A23187, but was less active against collagen-induced aggregation [1]. This establishes that the specific positioning of methyl groups on the pyrido[1,2-a]pyrimidin-4-one core modulates biological response in a target- and stimulus-dependent manner. The target compound bears a 2,7-dimethyl pattern—a distinct regioisomer that is predicted, based on CoMFA steric and electrostatic field models, to confer a different activity landscape not achievable with 6,8-dimethyl or 6-methyl variants [1].

Antiplatelet aggregation PDE inhibition Pyrido[1,2-a]pyrimidin-4-one SAR

Physicochemical Differentiation from 4-Methoxy and 3-Methoxybenzamide Regioisomers

The target compound (2-methoxybenzamide isomer) possesses a calculated LogP (XLogP3) of 1.4, a topological polar surface area (TPSA) of 71 Ų, and a single hydrogen bond donor [1]. While experimental LogP and solubility values for the 4-methoxy and 3-methoxy regioisomers are not publicly disclosed, the ortho-methoxy orientation is expected to influence intramolecular hydrogen bonding, conformational preference, and metabolic stability differently from meta- or para-substituted analogs, based on well-established medicinal chemistry principles. The 2-methoxy group can form an intramolecular H-bond with the adjacent amide NH₃, potentially rigidifying the benzamide moiety and altering target binding kinetics relative to the 4-methoxy isomer, where such interaction is stereoelectronically unfavorable [1].

Physicochemical properties LogP Hydrogen bonding Isostere ranking

Structural Uniqueness Within the SHP2 Allosteric Inhibitor Scaffold Landscape

A 2024 medicinal chemistry campaign identified pyrido[1,2-a]pyrimidin-4-one as a novel scaffold for allosteric SHP2 inhibition via scaffold hopping from known SHP2 inhibitors. The study generated 30 derivatives exploring various substituents; among them, compound 14i achieved an SHP2 IC50 of 0.104 μM (full-length) with >50 μM selectivity over SHP2-PTP [1]. The target compound (2,7-dimethyl-2-methoxybenzamide variant) was not among the specific derivatives tested in that publication; however, its structural composition falls within the defined SAR space of this emerging inhibitor class. Its 2-methoxybenzamide group at the 3-position mimics the amide connectivity found in active analogues, while the 2,7-dimethyl core represents an underexplored substitution pattern that could yield differential selectivity or potency compared to the 7-aryl-thioether-linked series exemplified by 14i.

SHP2 inhibitor Allosteric inhibitor Scaffold hopping Pyrido[1,2-a]pyrimidinone

Recommended Research Application Scenarios for N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide


Novel SHP2 Allosteric Inhibitor SAR Expansion

Incorporate this compound into focused library synthesis or testing around the pyrido[1,2-a]pyrimidin-4-one allosteric SHP2 inhibitor scaffold. The 2,7-dimethyl-2-methoxybenzamide variant provides an underexplored substitution combination that can be benchmarked against published lead 14i (SHP2 IC50 = 0.104 μM) to establish SAR for the C-2 methyl / C-7 methyl / N-3 benzamide axis [1]. Direct comparison of enzymatic and cellular potency in SHP2-dependent cancer lines (e.g., Kyse-520, NCI-H358) will clarify whether this substitution pattern enhances selectivity or metabolic stability.

Isomer-Specific Pharmacological Profiling in Platelet Aggregation Models

Deploy this compound in human platelet aggregation assays (ADP, collagen, A23187 induction) to quantify the impact of the 2,7-dimethyl substitution pattern relative to known 6,8-dimethyl analogs. The CoMFA model from Roma et al. (2000) provides a predictive framework for interpreting results [2]. Such data will determine whether this regioisomer retains the cAMP phosphodiesterase inhibitory activity of the parent scaffold while offering improved selectivity against collagen-induced aggregation.

Physicochemical Property Benchmarking for Ortho-Methoxybenzamide Isomers

Use this compound as the ortho-substituted representative in a systematic LogP, solubility, and permeability comparison against the 3-methoxy (CAS 941923-47-3) and 4-methoxy (CAS 942001-38-9) isomers. The computed LogP of 1.4 and TPSA of 71 Ų [3] serve as baseline values; experimental determination of shake-flask LogP, kinetic solubility (PBS, pH 7.4), and PAMPA permeability will establish the quantitative impact of methoxy position on developability parameters within this chemotype.

Fragment-Based or Structure-Guided Optimization of the 2-Methoxybenzamide Warhead

In structure-guided medicinal chemistry programs, the 2-methoxy group can participate in intramolecular hydrogen bonding with the amide NH, potentially pre-organizing the benzamide for target engagement. This compound can serve as a starting point for isosteric replacement (e.g., 2-chloro, 2-fluoro, 2-ethoxy) to probe the importance of the ortho-substituent on binding affinity and residence time. Comparative biochemical data against the unsubstituted benzamide parent (or 4-methoxy analog) will directly inform the design of optimized probes.

Quote Request

Request a Quote for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.